molecular formula C15H12N2O2 B3021783 2-Benzyl-1H-benzimidazole-6-carboxylic acid CAS No. 162400-17-1

2-Benzyl-1H-benzimidazole-6-carboxylic acid

Cat. No.: B3021783
CAS No.: 162400-17-1
M. Wt: 252.27 g/mol
InChI Key: MVYLIYKCQPPISO-UHFFFAOYSA-N
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Description

2-Benzyl-1H-benzimidazole-6-carboxylic acid: is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their structural similarity to purines, which makes them significant in drug design and various biological applications. The compound features a benzyl group attached to the nitrogen atom at position 2 and a carboxylic acid group at position 6 of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1H-benzimidazole-6-carboxylic acid typically involves the condensation of o-phenylenediamine with benzyl carboxylic acid derivatives. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. This method provides high yields and is relatively straightforward .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic redox cycling and transition metal-catalyzed C-N coupling reactions. These methods are scalable and provide high purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-Benzyl-1H-benzimidazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Benzimidazole derivatives are explored for their anticancer, antimicrobial, and antiviral properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Benzyl-1H-benzimidazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with DNA and RNA, affecting their function and stability .

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Similar in structure but with a phenyl group instead of a benzyl group.

    1-Benzyl-2-methylbenzimidazole: Features a methyl group at position 2.

    2-Aminobenzimidazole: Contains an amino group at position 2.

Uniqueness: 2-Benzyl-1H-benzimidazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

2-benzyl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYLIYKCQPPISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353757
Record name 2-Benzyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208118-13-2
Record name 2-Benzyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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